N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridazinone Ring: This step involves the reaction of appropriate starting materials to form the pyridazinone ring structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized and oxidized to form the dioxidotetrahydrothiophene moiety.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.
Substitution: Substitution reactions can occur at the aromatic rings, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Uniqueness
The unique combination of fluorine, sulfur, and nitrogen atoms in “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” may confer distinct chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H20FN3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H20FN3O4S/c23-19-9-5-4-8-18(19)20-10-11-21(27)25(24-20)14-22(28)26(16-6-2-1-3-7-16)17-12-13-31(29,30)15-17/h1-11,17H,12-15H2 |
InChI Key |
GWDJGTUFVNPYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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